molecular formula C14H12Cl2O2 B13826761 1,1-Bis(4-chlorophenyl)-1,2-ethanediol CAS No. 4217-64-5

1,1-Bis(4-chlorophenyl)-1,2-ethanediol

Cat. No.: B13826761
CAS No.: 4217-64-5
M. Wt: 283.1 g/mol
InChI Key: ZZLDPEVKVISPTB-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)-1,2-ethanediol is an organic compound with the molecular formula C14H12Cl2O2 It is a derivative of ethanediol, where two hydrogen atoms are replaced by 4-chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Bis(4-chlorophenyl)-1,2-ethanediol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with ethylene glycol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis(4-chlorophenyl)-1,2-ethanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 1,1-Bis(4-chlorophenyl)-2-oxoethanol or corresponding carboxylic acids.

    Reduction: Formation of this compound alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1,1-Bis(4-chlorophenyl)-1,2-ethanediol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-chlorophenyl)-1,2-ethanediol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

    1,1-Bis(4-chlorophenyl)-2,2,2-trichloroethane (DDT): A well-known insecticide with similar structural features but different applications and toxicity profiles.

    1,1-Bis(4-chlorophenyl)-2,2-dichloroethane (DDD): A metabolite of DDT with similar chemical properties but different biological activities.

Uniqueness: 1,1-Bis(4-chlorophenyl)-1,2-ethanediol is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Unlike DDT and DDD, which are primarily used as pesticides, this compound is explored for its broader applications in scientific research and industry.

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O2/c15-12-5-1-10(2-6-12)14(18,9-17)11-3-7-13(16)8-4-11/h1-8,17-18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLDPEVKVISPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)(C2=CC=C(C=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194994
Record name 1,2-Ethanediol, 1,1-bis(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4217-64-5
Record name 1,2-Ethanediol, 1,1-bis(4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004217645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediol, 1,1-bis(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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